Y7Kkh4TH37

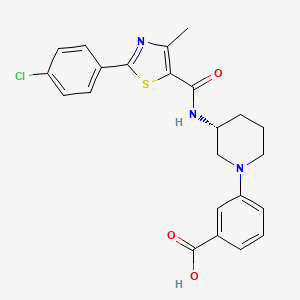

Description

Y7Kkh4TH37 is a synthetic organic compound with the molecular formula C₂₁H₂₈NO₁₀S, as described in .

- Melting Point: Determined via differential scanning calorimetry (DSC).

- Optical Activity: Specific rotation data confirmed chirality.

- Spectroscopic Data:

- ¹H and ¹³C NMR: Full resonance assignments for protons and carbons.

- Mass Spectrometry: ESI-LRMS (m/z 486.1 [M+H]⁺) and HRMS (m/z 486.1589 [M+H]⁺) confirmed molecular weight (485.15 g/mol).

- Elemental Analysis: C, H, N, S content verified within 0.4% error .

Properties

CAS No. |

876145-68-5 |

|---|---|

Molecular Formula |

C23H22ClN3O3S |

Molecular Weight |

456.0 g/mol |

IUPAC Name |

3-[(3R)-3-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]piperidin-1-yl]benzoic acid |

InChI |

InChI=1S/C23H22ClN3O3S/c1-14-20(31-22(25-14)15-7-9-17(24)10-8-15)21(28)26-18-5-3-11-27(13-18)19-6-2-4-16(12-19)23(29)30/h2,4,6-10,12,18H,3,5,11,13H2,1H3,(H,26,28)(H,29,30)/t18-/m1/s1 |

InChI Key |

UEIFAMIUBPSKHA-GOSISDBHSA-N |

Isomeric SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)N[C@@H]3CCCN(C3)C4=CC=CC(=C4)C(=O)O |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3CCCN(C3)C4=CC=CC(=C4)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Y7Kkh4TH37 involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring is synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base. This intermediate is then coupled with 4-methyl-2-aminothiazole to form the thiazole core.

The next step involves the formation of the piperidine ring, which is achieved by reacting 1-benzylpiperidin-4-one with the thiazole intermediate under reductive amination conditions. The final step is the coupling of the piperidine-thiazole intermediate with 3-aminobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include the use of high-pressure reactors for the reductive amination step and continuous flow reactors for the coupling reactions. Purification is typically achieved through recrystallization and chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Y7Kkh4TH37 undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The carbonyl group in the piperidine ring can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.

Substitution: Amines, thiols, and polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Oxidized thiazole derivatives.

Reduction: Alcohol derivatives of the piperidine ring.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Y7Kkh4TH37 has diverse applications in scientific research, including:

Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Y7Kkh4TH37 involves its interaction with specific molecular targets. The compound binds to the active site of enzymes or receptors, inhibiting their activity. This binding is facilitated by the thiazole and piperidine rings, which interact with the target’s active site through hydrogen bonding and hydrophobic interactions. The chlorophenyl group enhances the compound’s binding affinity by providing additional hydrophobic contacts.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Y7Kkh4TH37, we compare it with structurally or functionally analogous compounds from peer-reviewed datasets (Table 1).

Table 1: Comparative Analysis of this compound and Analogues

Key Findings :

Structural Complexity : this compound exhibits higher molecular complexity compared to analogues, with multiple oxygen and nitrogen heteroatoms enabling diverse reactivity .

Solubility Trends : While this compound’s solubility is undocumented, CAS 84547-61-5 demonstrates exceptional aqueous solubility (220 mg/mL), likely due to its polar pyrazole-alcohol motif .

Synthetic Challenges : this compound’s synthesis may face hurdles in regioselective functionalization, unlike the straightforward LiAlH₄ reductions used for CAS 1046861-20-4 .

Bioactive Potential: The sulfonyl group in this compound aligns with protease inhibitor pharmacophores, whereas CAS 99799-09-4’s cyclohexanol ester suggests anti-inflammatory applications .

Research Implications

- This compound’s Uniqueness: Its combination of sulfonyl and nitro groups is rare among reported compounds, offering novel avenues for drug discovery or polymer chemistry .

- Limitations : Lack of explicit synthetic protocols and bioactivity data for this compound hinders direct benchmarking against commercial analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.